molecular formula C20H23N3O2 B12589292 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide CAS No. 630121-58-3

3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide

Cat. No.: B12589292
CAS No.: 630121-58-3
M. Wt: 337.4 g/mol
InChI Key: FFGUCIAXMYUXMW-UHFFFAOYSA-N
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Description

3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further connected to an oxidopyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Oxidation of Pyridine: The pyridine ring is oxidized to form the 1-oxidopyridinium ion.

    Coupling Reactions: The piperidine and oxidopyridinium moieties are coupled with the benzamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings.

    Reduction: Reduction reactions can target the oxidopyridinium moiety, converting it back to pyridine.

    Substitution: The benzamide and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could regenerate the parent pyridine compound.

Scientific Research Applications

3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets. The oxidopyridinium moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is unique due to its combination of a benzamide core, piperidine ring, and oxidopyridinium moiety

Properties

CAS No.

630121-58-3

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide

InChI

InChI=1S/C20H23N3O2/c1-2-16-6-5-7-18(14-16)20(24)21-15-22-12-9-17(10-13-22)19-8-3-4-11-23(19)25/h2-8,11,14,17H,1,9-10,12-13,15H2,(H,21,24)

InChI Key

FFGUCIAXMYUXMW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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